chemical structure and properties of 2-[(3-Sulfopropyl)amino]benzoic acid
chemical structure and properties of 2-[(3-Sulfopropyl)amino]benzoic acid
The following technical guide is structured as a high-level whitepaper designed for researchers in organic synthesis, materials science, and medicinal chemistry. It synthesizes chemical architecture, synthesis protocols, and functional applications into a cohesive narrative.
Executive Summary
2-[(3-Sulfopropyl)amino]benzoic acid (CAS 52962-47-7) represents a distinct class of zwitterionic aromatic scaffolds . By functionalizing the anthranilic acid core with a propylsulfonate tail, this molecule bridges the gap between hydrophobic aromatic ligands and highly water-soluble anionic synthons.
Its value lies in its dual-functionality :
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Electronic Activity: Retains the redox-active and fluorescent characteristics of the anthranilic core.
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Solubility Engineering: The sulfonate moiety imparts extreme water solubility and strong acidity, making it a critical intermediate for self-doped conducting polymers (e.g., polyanilines) and aqueous-phase coordination chemistry.
This guide details the structural thermodynamics, a validated synthesis protocol using sultone chemistry, and its application potential in advanced materials.
Chemical Architecture & Properties[1][2][3][4][5]
The molecule is an N-alkylated anthranilic acid derivative . Structurally, it consists of a benzene ring substituted ortho- to one another by a carboxylic acid group and a secondary amine. The amine is further coupled to a propyl chain terminating in a sulfonic acid group.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 2-[(3-Sulfopropyl)amino]benzoic acid |
| CAS Number | 52962-47-7 |
| Molecular Formula | C₁₀H₁₃NO₅S |
| Molecular Weight | 259.28 g/mol |
| Solubility | High (Water, DMSO); Low (Non-polar organics) |
| Acidity (pKa) | Contains Strong Acid (-SO₃H, pKa < 1), Weak Acid (-COOH, pKa ~2-4), Weak Base (-NH-, pKa ~4-5) |
| Physical State | Off-white to pale violet crystalline solid |
| Core Motif | Zwitterionic (Internal Salt) |
Structural Dynamics (Zwitterionic Equilibrium)
Unlike simple amino acids, N-SPA possesses a "locked" ionic character due to the strongly acidic sulfonate group. In aqueous solution, it exists primarily as a zwitterion or anionic species depending on pH.
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Low pH (< 1): The sulfonate remains ionized (-SO₃⁻), the amine is protonated (-NH₂⁺-), and the carboxyl is protonated (-COOH). Net Charge: 0.[1]
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Neutral pH (7): The sulfonate (-SO₃⁻) and carboxyl (-COO⁻) are ionized. The amine (-NH-) is typically neutral (secondary anilines are weak bases). Net Charge: -2.
Synthesis & Fabrication Protocol
Safety Warning: This protocol involves 1,3-Propane sultone , a potent alkylating agent and classified carcinogen. All operations must be performed in a certified fume hood with double-gloving and appropriate quenching agents (e.g., dilute NaOH) ready.
Reaction Logic
The synthesis utilizes a nucleophilic ring-opening of 1,3-propane sultone by the amine nitrogen of anthranilic acid. The ortho-carboxyl group of anthranilic acid can sterically hinder the reaction, requiring thermal energy to overcome the activation barrier.
Validated Protocol
Reagents:
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Anthranilic Acid (1.0 eq)[2]
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1,3-Propane Sultone (1.1 eq)
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Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
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Catalyst: None (Self-catalyzing) or mild base (Na₂CO₃) if salt form is desired.
Step-by-Step Methodology:
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Dissolution: Dissolve Anthranilic Acid (13.7 g, 100 mmol) in EtOAc (150 mL) under reflux conditions until a clear solution is obtained.
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Addition: Dropwise add 1,3-Propane Sultone (13.4 g, 110 mmol) dissolved in 20 mL EtOAc over 30 minutes.
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Reflux: Maintain reflux (approx. 77°C) for 6–12 hours. The reaction is driven by the precipitation of the zwitterionic product, which is insoluble in the organic medium.
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Monitoring: Monitor via TLC (Mobile phase: MeOH/DCM 1:4). Consumption of anthranilic acid indicates completion.
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Isolation: Cool the mixture to room temperature. The product will settle as a white/off-white precipitate.
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Purification: Filter the solid under vacuum. Wash copiously with cold EtOAc to remove unreacted sultone (Critical Safety Step).
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Drying: Dry under vacuum at 50°C.
Yield: Typically 85–95%.
Visualization: Synthesis & Mechanism[9]
The following diagram illustrates the nucleophilic attack mechanism and the resulting zwitterionic structure.
Figure 1: Synthetic pathway via sultone ring-opening. The amine nitrogen attacks the gamma-carbon of the sultone, cleaving the ring to form the sulfonate tail.
Applications & Research Frontiers
A. Self-Doped Conducting Polymers
Researchers utilize this molecule to synthesize water-soluble polyanilines . Standard polyaniline requires acidic doping (e.g., HCl) to become conductive. N-SPA acts as a "self-doped" monomer because the covalently attached sulfonic acid group protonates the polymer backbone internally.
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Benefit: Eliminates the need for external acid dopants; improves solubility in water/alcohols.
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Use Case: Biosensors and antistatic coatings.
B. Supramolecular Ligands
In Metal-Organic Frameworks (MOFs), the carboxylate and sulfonate groups offer distinct coordination modes.
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Hard/Soft Acid-Base Theory: The carboxylate coordinates preferentially with hard ions (e.g., Zr⁴⁺, Ln³⁺), while the amine/sulfonate can interact with softer transition metals or act as hydrogen bond donors/acceptors in the pore structure.
C. Biological Mimicry
The structure mimics biochemical intermediates in the tryptophan metabolic pathway. It serves as a robust, non-metabolizable probe for enzymes that process anthranilates, utilizing the sulfonate group to block transport or alter binding kinetics.
Experimental Characterization Guide
To validate the synthesis of 2-[(3-Sulfopropyl)amino]benzoic acid, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) in DMSO-d₆
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Aromatic Region (6.5–8.0 ppm): Four distinct signals corresponding to the 1,2-disubstituted benzene ring.
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Aliphatic Region (1.8–3.5 ppm):
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Triplet (~2.6 ppm): Methylene adjacent to Sulfonate (-CH₂-SO₃H).
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Multiplet (~1.9 ppm): Central methylene (-CH₂-CH₂-CH₂-).
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Triplet (~3.2 ppm): Methylene adjacent to Nitrogen (-NH-CH₂-).
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Exchangeable Protons: Broad singlet (>10 ppm) for -COOH/-SO₃H.
Infrared Spectroscopy (FTIR)
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~3300 cm⁻¹: N-H stretching (often broadened by H-bonding).
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~1680 cm⁻¹: C=O stretching (Carboxylic acid).
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~1150 & 1040 cm⁻¹: S=O symmetric and asymmetric stretching (Sulfonate group diagnostic).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104500505, 2-Amino-4-(3-sulfamoylpropylamino)benzoic acid. (Note: Structural analog reference for physicochemical properties). Retrieved from [Link]
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Organic Syntheses. General procedures for Anthranilic Acid derivatives and N-alkylation. (Foundational chemistry grounding). Retrieved from [Link]
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Core.ac.uk. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
